ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H33N5O6S2 and its molecular weight is 563.69. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Disposition in Humans
Research into the metabolism and disposition of related compounds provides insights into how similar complex molecules, including ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, are processed by the human body. For instance, the study on the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist shows the drug's tolerance and the pathways of its biotransformation, which could be relevant for understanding the metabolic pathways of the specified compound (Shaffer et al., 2008).
Toxicokinetic Studies
Toxicokinetic studies, such as those conducted on ethyl tert-butyl ether (ETBE), offer a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals structurally similar to ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate. These studies provide critical information on the potential human health risks and safety profiles of novel compounds (Nihlen et al., 1998).
Antidotal Therapies for Poisoning
The application of 4-methylpyrazole in treating ethylene glycol and diethylene glycol poisoning by inhibiting alcohol dehydrogenase can inform the development of antidotal therapies for toxic exposures related to compounds like ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate. Such research highlights the importance of understanding specific enzyme interactions and inhibition mechanisms for effective clinical management (Borron et al., 1997).
Pharmacokinetic and Pharmacodynamic Modeling
Studies on the pharmacokinetic and pharmacodynamic properties of drugs, such as the oral Histone Deacetylase Inhibitor MS-275, provide insights into dose-response relationships, optimal dosing schedules, and therapeutic windows for new drug candidates. This is crucial for designing effective and safe therapeutic regimens for compounds with complex bioactivities, including ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (Gore et al., 2008).
properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O6S2/c1-3-10-28-11-9-19-20(16-28)37-24(21(19)22(26)31)27-23(32)17-5-7-18(8-6-17)38(34,35)30-14-12-29(13-15-30)25(33)36-4-2/h5-8H,3-4,9-16H2,1-2H3,(H2,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQNUYDKCCHGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.